molecular formula C14H6Br2O6 B13129378 2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione CAS No. 88318-13-2

2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione

Cat. No.: B13129378
CAS No.: 88318-13-2
M. Wt: 430.00 g/mol
InChI Key: ZTBQQQKRCFRAKL-UHFFFAOYSA-N
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Description

2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione (C₁₄H₆Br₂O₆) is a halogenated anthraquinone derivative characterized by hydroxyl groups at positions 1, 4, 5, and 8, and bromine atoms at positions 2 and 5. Its synthesis typically involves bromination of a tetrahydroxyanthraquinone precursor under controlled conditions .

Properties

CAS No.

88318-13-2

Molecular Formula

C14H6Br2O6

Molecular Weight

430.00 g/mol

IUPAC Name

2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H6Br2O6/c15-3-1-5(17)7-9(11(3)19)14(22)10-8(13(7)21)6(18)2-4(16)12(10)20/h1-2,17-20H

InChI Key

ZTBQQQKRCFRAKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C(=CC(=C3O)Br)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 7 positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply. The scalability of the bromination reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,7-dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is primarily related to its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxyl groups can participate in redox cycling, generating reactive oxygen species that induce oxidative stress in cells . These interactions make it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 1,4,5,8-Tetrahydroxyanthracene-9,10-dione (C₁₄H₈O₆)
  • Structure : Hydroxyl groups at positions 1, 4, 5, and 7.
  • Properties : High solubility in polar solvents due to extensive hydrogen bonding. Used as a precursor for dyes like Solvent Green 28 via condensation with aromatic amines .
  • Key Difference : Lack of bromine reduces molecular weight (MW = 272.21 g/mol) and increases polarity compared to the brominated analog .
(b) Quinalizarin (1,2,5,8-Tetrahydroxyanthracene-9,10-dione; C₁₄H₈O₆)
  • Structure : Hydroxyl groups at positions 1, 2, 5, and 8.
  • Properties : Exhibits strong chelation with metal ions (e.g., Al³⁺, Mg²⁺), forming colored complexes used in analytical chemistry. The ortho-dihydroxy configuration enhances metal-binding affinity compared to the 1,4,5,8-tetrahydroxy arrangement .
  • Key Difference : Positional isomerism alters electronic distribution and reactivity .
(c) 1,4,5,8-Tetraamino-2,3-dibromoanthracene-9,10-dione (C₁₄H₈Br₂N₄O₂)
  • Structure: Amino groups at 1, 4, 5, 8 and bromine at 2, 3.
  • Properties: Amino groups increase basicity and participation in coordination polymers. Bromine at 2,3 positions creates steric hindrance, reducing reactivity in nucleophilic substitutions compared to 2,7-dibromo derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Positions Solubility (Polar Solvents) Melting Point (°C)
2,7-Dibromo-1,4,5,8-tetrahydroxy 432.01 1,4,5,8-OH; 2,7-Br Moderate (DMSO, DMF) >300 (decomposes)
1,4,5,8-Tetrahydroxy (base structure) 272.21 1,4,5,8-OH High (Water, Ethanol) 280–285
Quinalizarin 272.21 1,2,5,8-OH High (Alkaline solutions) 295–300
1,4,5,8-Tetraamino-2,3-dibromo 444.06 1,4,5,8-NH₂; 2,3-Br Low (Organic solvents) >250

Notes:

  • Bromine increases molecular weight and lipophilicity, reducing aqueous solubility .
  • Amino groups enhance thermal stability but reduce solubility in non-polar media .
(a) Coordination Chemistry
  • 2,7-Dibromo Derivative: Bromine atoms may act as weak Lewis acids or participate in halogen bonding, though steric bulk limits metal coordination compared to hydroxyl-rich analogs. Potential use in supramolecular assemblies .
  • Hydroxyl-Rich Analogs: 1,4,5,8-Tetrahydroxyanthraquinone forms stable Ni(II) and Pd(II) complexes in polymeric networks, as seen in catena-poly[[tetraaquanickel(II)]-µ-(9,10-dioxoanthracene-tetracarboxylato) structures .

Biological Activity

2,7-Dibromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound has garnered attention in various fields of research due to its notable biological activities. The following sections will explore its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C14H6Br2O4C_{14}H_{6}Br_{2}O_{4}. It has a molecular weight of approximately 384.00 g/mol. The compound features multiple hydroxyl groups and bromine substitutions that contribute to its reactivity and biological effects.

PropertyValue
Molecular FormulaC14H6Br2O4C_{14}H_{6}Br_{2}O_{4}
Molecular Weight384.00 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies showed that it inhibited the proliferation of various cancer cell lines by inducing apoptosis. Specifically, it was found to affect the cell cycle and promote programmed cell death in breast cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several pathogens. It demonstrated inhibitory effects against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. Research indicates that it could protect neuronal cells from oxidative stress and inflammation-related damage. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various anthraquinone derivatives including this compound. The results indicated a dose-dependent inhibition of cancer cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antioxidant Mechanism

In another study focusing on the antioxidant mechanisms of anthraquinones, researchers found that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. This suggests a protective role against oxidative damage .

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